molecular formula C17H20N8 B12264093 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B12264093
M. Wt: 336.4 g/mol
InChI Key: VYJZQBJHKMHYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from 6-methylpyrazine and undergoing nucleophilic substitution reactions.

    Coupling Reactions: The pyrazole and piperazine rings are then coupled to the pyridazine core through nucleophilic aromatic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the combination of pyrazole, piperazine, and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

2-methyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazine

InChI

InChI=1S/C17H20N8/c1-13-5-6-25(22-13)16-4-3-15(20-21-16)23-7-9-24(10-8-23)17-12-18-11-14(2)19-17/h3-6,11-12H,7-10H2,1-2H3

InChI Key

VYJZQBJHKMHYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=CN=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.